molecular formula C16H22N2O2 B5872334 N-cyclohexyl-4-(propionylamino)benzamide

N-cyclohexyl-4-(propionylamino)benzamide

Cat. No. B5872334
M. Wt: 274.36 g/mol
InChI Key: DTTOTEGIRAZPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(propionylamino)benzamide, also known as CPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPAB belongs to the class of benzamide derivatives and has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the body. In

Scientific Research Applications

N-cyclohexyl-4-(propionylamino)benzamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-cyclohexyl-4-(propionylamino)benzamide has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its ability to modulate the activity of certain receptors, such as the cannabinoid receptor CB1, and enzymes, such as fatty acid amide hydrolase (FAAH).

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(propionylamino)benzamide is complex and involves the modulation of various receptors and enzymes in the body. N-cyclohexyl-4-(propionylamino)benzamide has been shown to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. N-cyclohexyl-4-(propionylamino)benzamide also inhibits the activity of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-cyclohexyl-4-(propionylamino)benzamide increases the levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-cyclohexyl-4-(propionylamino)benzamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclohexyl-4-(propionylamino)benzamide has also been shown to have anti-tumor effects in various cancer cell lines. Additionally, N-cyclohexyl-4-(propionylamino)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-(propionylamino)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-cyclohexyl-4-(propionylamino)benzamide has also been shown to have low toxicity and side effects in animal models. However, N-cyclohexyl-4-(propionylamino)benzamide has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-cyclohexyl-4-(propionylamino)benzamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-cyclohexyl-4-(propionylamino)benzamide. One area of interest is the development of more potent and selective CB1 receptor agonists and FAAH inhibitors based on the structure of N-cyclohexyl-4-(propionylamino)benzamide. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-4-(propionylamino)benzamide in human clinical trials. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory, analgesic, and anti-tumor effects of N-cyclohexyl-4-(propionylamino)benzamide.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(propionylamino)benzamide involves the reaction of 4-aminobenzoyl chloride with cyclohexylamine and propionic anhydride. The reaction proceeds through a series of steps, including the formation of an intermediate amide and the subsequent acylation of the amine group. The final product is obtained through purification and crystallization techniques. The purity and yield of N-cyclohexyl-4-(propionylamino)benzamide can be optimized by controlling the reaction conditions, such as temperature, pH, and solvent choice.

properties

IUPAC Name

N-cyclohexyl-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-15(19)17-14-10-8-12(9-11-14)16(20)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTOTEGIRAZPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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